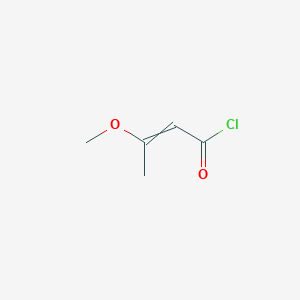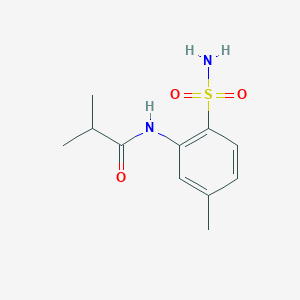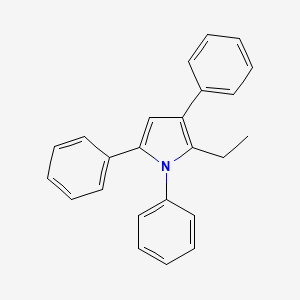![molecular formula C11H18 B14345475 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane CAS No. 102435-72-3](/img/structure/B14345475.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C11H18. It is characterized by a unique structure that includes a bicyclo[2.2.2]octane framework with two methyl groups at the 2-position and a methylene group at the 3-position. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with a suitable dienophile under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Halogenation and other substitution reactions can occur at the methylene group or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to hydrophobic pockets or forming covalent bonds with reactive sites.
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Norbornane: Another bicyclic compound with a different ring system.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic amine used as a catalyst in organic synthesis.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and stability compared to other bicyclic compounds.
Properties
CAS No. |
102435-72-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H18/c1-8-9-4-6-10(7-5-9)11(8,2)3/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
YLOCUZVUXLPMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1=C)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


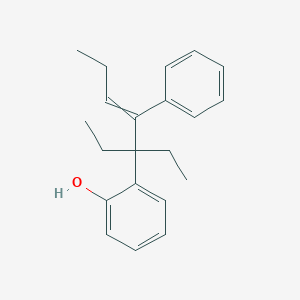
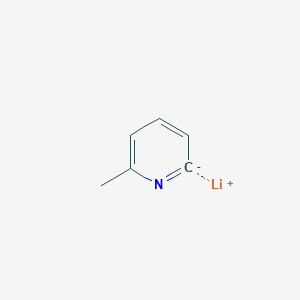
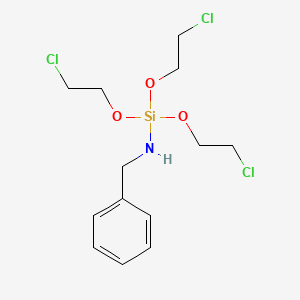
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

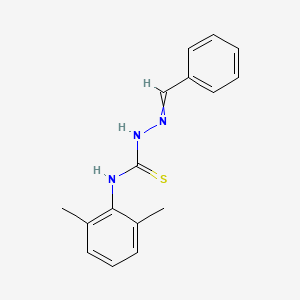
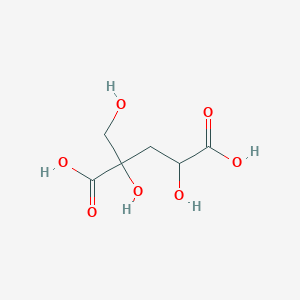

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
